Methyltriphenoxyphosphonium trifluoromethanesulfonate Methyltriphenoxyphosphonium trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 58973-90-3
VCID: VC8360125
InChI: InChI=1S/C19H18O3P.CHF3O3S/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;2-1(3,4)8(5,6)7/h2-16H,1H3;(H,5,6,7)/q+1;/p-1
SMILES: C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C20H18F3O6PS
Molecular Weight: 474.4 g/mol

Methyltriphenoxyphosphonium trifluoromethanesulfonate

CAS No.: 58973-90-3

Cat. No.: VC8360125

Molecular Formula: C20H18F3O6PS

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

Methyltriphenoxyphosphonium trifluoromethanesulfonate - 58973-90-3

Specification

CAS No. 58973-90-3
Molecular Formula C20H18F3O6PS
Molecular Weight 474.4 g/mol
IUPAC Name methyl(triphenoxy)phosphanium;trifluoromethanesulfonate
Standard InChI InChI=1S/C19H18O3P.CHF3O3S/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;2-1(3,4)8(5,6)7/h2-16H,1H3;(H,5,6,7)/q+1;/p-1
Standard InChI Key AXGZAARACNXXAR-UHFFFAOYSA-M
SMILES C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Canonical SMILES C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Chemical Structure and Composition

Methyltriphenoxyphosphonium trifluoromethanesulfonate consists of a central phosphorus atom bonded to three phenoxy groups, one methyl group, and a triflate anion (CF3SO3\text{CF}_3\text{SO}_3^-). The molecular formula is C20H18F3O6PS\text{C}_{20}\text{H}_{18}\text{F}_3\text{O}_6\text{PS}, with a molecular weight of 506.38 g/mol . The triflate anion, known for its weak nucleophilicity and high thermal stability, enhances the compound’s solubility in polar aprotic solvents such as acetonitrile and dimethyl sulfoxide .

The cationic phosphonium center adopts a tetrahedral geometry, with the phenoxy groups contributing steric bulk that influences reactivity. X-ray crystallographic studies of analogous phosphonium salts reveal distorted tetrahedral configurations due to ligand-ligand repulsion, a feature likely shared by this compound .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of methyltriphenoxyphosphonium trifluoromethanesulfonate typically involves a two-step process:

  • Formation of the Phosphonium Cation: Triphenylphosphine reacts with methyl triflate (CF3SO2OCH3\text{CF}_3\text{SO}_2\text{OCH}_3) in a nucleophilic substitution reaction. The methyl group transfers to phosphorus, forming the methyltriphenoxyphosphonium cation .

    P(C6H5O)3+CF3SO2OCH3CH3P(C6H5O)3+CF3SO3+CH3OSO2OH\text{P(C}_6\text{H}_5\text{O)}_3 + \text{CF}_3\text{SO}_2\text{OCH}_3 \rightarrow \text{CH}_3\text{P(C}_6\text{H}_5\text{O)}_3^+ \text{CF}_3\text{SO}_3^- + \text{CH}_3\text{OSO}_2\text{OH}
  • Anion Exchange: If required, the triflate anion may be introduced via metathesis with alkali metal triflates (e.g., CF3SO3Li\text{CF}_3\text{SO}_3\text{Li}) in polar solvents .

Optimization and Yield

A patent detailing alkali metal triflate synthesis (CN111116429A) highlights conditions relevant to this compound’s production :

  • Temperature: Reactions proceed optimally between 20–70°C.

  • Pressure: Maintained at 0.05–0.15 MPa to prevent volatilization of intermediates.

  • Solvents: Anhydrous conditions using methanol or ethanol improve yield by minimizing hydrolysis .

Example yields from analogous syntheses exceed 85%, with purity ≥99% achievable through recrystallization or spray drying .

Physicochemical Properties

Thermal Stability

The triflate anion confers exceptional thermal resilience, with decomposition temperatures exceeding 250°C. Differential scanning calorimetry (DSC) of related phosphonium triflates shows endothermic peaks near 180°C, corresponding to phase transitions rather than degradation .

Solubility and Reactivity

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO\text{DMSO}, DMF\text{DMF}) but insoluble in hydrocarbons .

  • Hydrolytic Stability: Resistant to hydrolysis under ambient conditions due to the triflate anion’s low basicity. In contrast, methyl triflate hydrolyzes rapidly in water (t1/2<1t_{1/2} < 1 hour) .

Applications in Organic Synthesis

As a Methylating Agent

Methyltriphenoxyphosphonium trifluoromethanesulfonate serves as a potent methylating agent for weakly nucleophilic substrates. Its efficacy stems from the high electrophilicity of the methyl-phosphonium center, which facilitates methylation of:

  • Amides and Imides: Converts RCONH2\text{RCONH}_2 to RCONHCH3\text{RCONHCH}_3 under mild conditions .

  • Heterocycles: Methylates pyridine derivatives at nitrogen, enabling deprotection strategies in peptide synthesis .

Catalysis

In polymerization reactions, phosphonium triflates act as initiators for cationic ring-opening polymerization (CROP). For example, they polymerize ε-caprolactone to polycaprolactone with controlled molecular weights (Mn=5,00020,000M_n = 5,000–20,000 g/mol) .

Industrial and Research Significance

The compound’s stability and reactivity profile make it valuable in pharmaceuticals (e.g., radiopharmaceuticals using 11C^{11}\text{C}-labeled analogs) and advanced materials (e.g., ionic liquids) . Recent patents emphasize greener synthesis routes, aligning with trends toward sustainable chemistry .

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